molecular formula C15H13FN2O3S B2848585 4-fluoro-3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921773-32-2

4-fluoro-3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2848585
CAS No.: 921773-32-2
M. Wt: 320.34
InChI Key: YZCFQHUVSLGGMM-UHFFFAOYSA-N
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Description

4-fluoro-3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound features a benzenesulfonamide moiety substituted with a fluoro and methyl group, as well as an indolinone ring system. The presence of these functional groups makes it a molecule of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the following steps:

    Formation of the Indolinone Ring: The indolinone ring can be synthesized via a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Sulfonamide Formation: The sulfonamide moiety is introduced by reacting the indolinone derivative with a sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Methylation: The methyl group is introduced through a methylation reaction using a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-fluoro-3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for conditions like cancer and bacterial infections.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-3-methylbenzenesulfonamide: Lacks the indolinone ring, making it less complex and potentially less biologically active.

    N-(2-oxoindolin-5-yl)benzenesulfonamide: Lacks the fluoro and methyl groups, which may affect its reactivity and biological properties.

    4-chloro-3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical behavior and interactions.

Uniqueness

4-fluoro-3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluoro group enhances its stability and reactivity, while the indolinone ring contributes to its potential therapeutic effects.

Properties

IUPAC Name

4-fluoro-3-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3S/c1-9-6-12(3-4-13(9)16)22(20,21)18-11-2-5-14-10(7-11)8-15(19)17-14/h2-7,18H,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCFQHUVSLGGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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